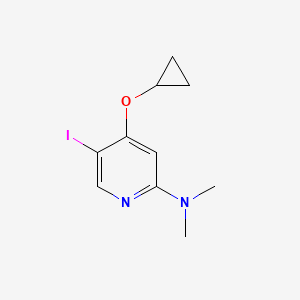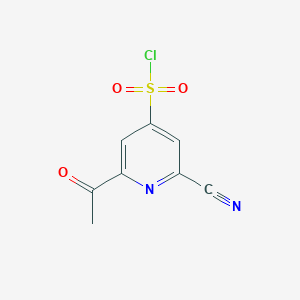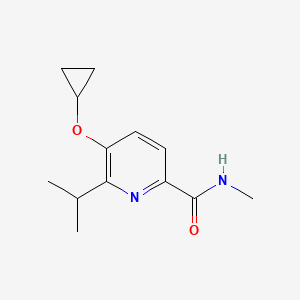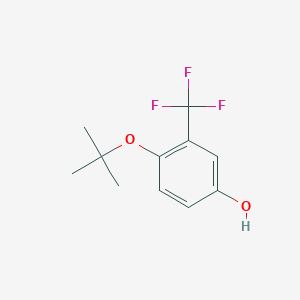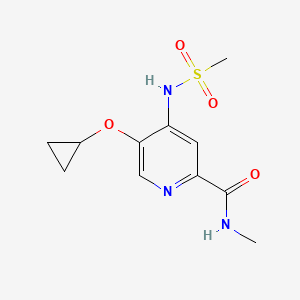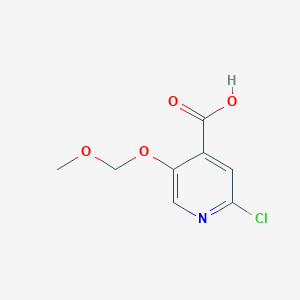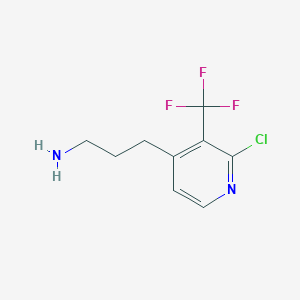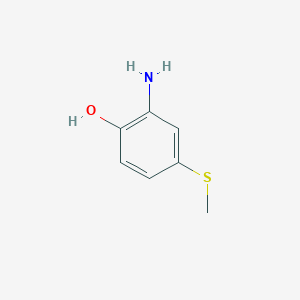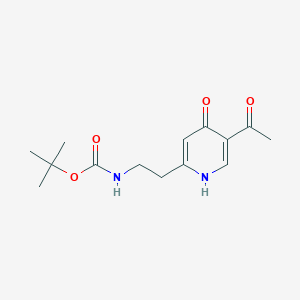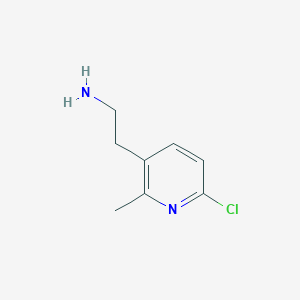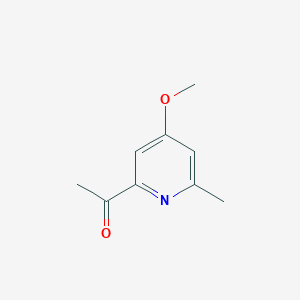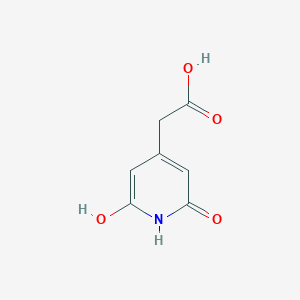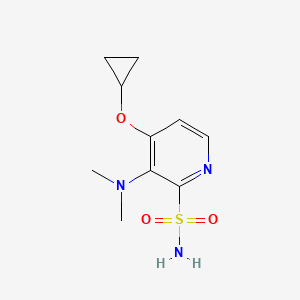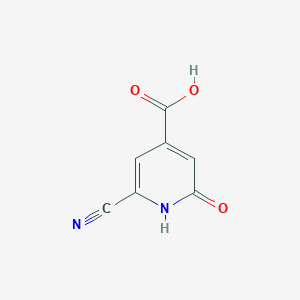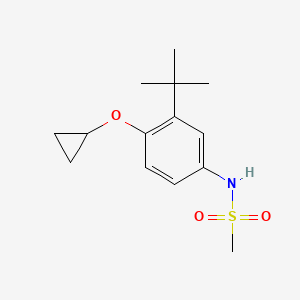
N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C14H21NO3S and a molecular weight of 283.39 g/mol . This compound is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide typically involves a multi-step process. One common method includes the reaction of 3-tert-butyl-4-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the methanesulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
N-(3-Tert-butyl-4-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-(tert-Butylcarbamoyl)-4-methoxyphenyl)-indole: This compound has a similar tert-butyl group but differs in its overall structure and specific applications.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Another compound with a tert-butyl group, used in different synthetic and biological contexts.
tert-Butyl substituted hetero-donor TADF compounds: These compounds are used in the development of efficient organic light-emitting diodes (OLEDs) and have unique photophysical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H21NO3S |
|---|---|
Peso molecular |
283.39 g/mol |
Nombre IUPAC |
N-(3-tert-butyl-4-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)12-9-10(15-19(4,16)17)5-8-13(12)18-11-6-7-11/h5,8-9,11,15H,6-7H2,1-4H3 |
Clave InChI |
FPBOHYKPHAKRLU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)NS(=O)(=O)C)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


